molecular formula C14H13NO B11891835 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile

3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile

Cat. No.: B11891835
M. Wt: 211.26 g/mol
InChI Key: XLOOTXOIDLMGLO-UHFFFAOYSA-N
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Description

3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of an ethyl group, a hydroxymethyl group, and a nitrile group attached to a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthonitrile with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-Ethyl-4-(carboxymethyl)-2-naphthonitrile.

    Reduction: 3-Ethyl-4-(hydroxymethyl)-2-naphthylamine.

    Substitution: Various substituted naphthonitrile derivatives.

Scientific Research Applications

3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile has found applications in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. The compound may inhibit or activate specific enzymes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-(hydroxymethyl)-1-naphthonitrile
  • 3-Methyl-4-(hydroxymethyl)-2-naphthonitrile
  • 3-Ethyl-2-naphthonitrile

Uniqueness

3-Ethyl-4-(hydroxymethyl)-2-naphthonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-ethyl-4-(hydroxymethyl)naphthalene-2-carbonitrile

InChI

InChI=1S/C14H13NO/c1-2-12-11(8-15)7-10-5-3-4-6-13(10)14(12)9-16/h3-7,16H,2,9H2,1H3

InChI Key

XLOOTXOIDLMGLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1C#N)CO

Origin of Product

United States

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